molecular formula C17H27N3O4S B2495990 2-CYCLOHEXYL-1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE CAS No. 1007023-79-1

2-CYCLOHEXYL-1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE

Cat. No.: B2495990
CAS No.: 1007023-79-1
M. Wt: 369.48
InChI Key: LGIKDNSDKMZNIN-UHFFFAOYSA-N
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Description

2-CYCLOHEXYL-1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a pyrazole ring, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYL-1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the morpholine sulfonyl group. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Morpholine Sulfonyl Group: This step may involve the reaction of the pyrazole intermediate with morpholine and a sulfonyl chloride reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYL-1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-CYCLOHEXYL-1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYL-1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-CYCLOHEXYL-1-[3,5-DIMETHYL-1H-PYRAZOL-1-YL]ETHAN-1-ONE: Lacks the morpholine sulfonyl group.

    1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE: Lacks the cyclohexyl group.

Uniqueness

The presence of both the cyclohexyl group and the morpholine sulfonyl group in 2-CYCLOHEXYL-1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE makes it unique compared to similar compounds. This unique structure may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclohexyl-1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-13-17(25(22,23)19-8-10-24-11-9-19)14(2)20(18-13)16(21)12-15-6-4-3-5-7-15/h15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIKDNSDKMZNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CC2CCCCC2)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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